molecular formula C18H18N2O3S2 B2752936 N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide CAS No. 434920-94-2

N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2752936
CAS No.: 434920-94-2
M. Wt: 374.47
InChI Key: DGSMOAMAXNREPN-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

The compound N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide, also known as N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide, has been found to exhibit anti-inflammatory properties . The primary targets of this compound are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . The inhibition of these enzymes leads to a decrease in the production of prostaglandins, thereby reducing inflammation . The compound has shown the highest IC50 values for COX-1 inhibition .

Biochemical Pathways

The compound affects the arachidonic acid pathway by inhibiting the cyclooxygenase enzymes . This results in a decrease in the production of prostaglandins, which are involved in mediating inflammation, pain, and fever. By inhibiting this pathway, the compound can effectively reduce these symptoms.

Pharmacokinetics

The compound’s solubility in various solvents suggests that it may have good bioavailability .

Result of Action

The inhibition of the cyclooxygenase enzymes by this compound leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, making this compound potentially useful in the treatment of conditions characterized by inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as other drugs or compounds, can potentially interact with this compound and affect its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide typically involves the coupling of 2-amino-4-methylbenzothiazole with 3-tosylpropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs methods such as microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are advantageous for large-scale synthesis due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the tosyl group enhances its solubility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-12-6-8-14(9-7-12)25(22,23)11-10-16(21)19-18-20-17-13(2)4-3-5-15(17)24-18/h3-9H,10-11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSMOAMAXNREPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(C=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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